Fingolimod Impurity 4
Vue d'ensemble
Description
Fingolimod Impurity 4 is a byproduct formed during the synthesis of Fingolimod, a sphingosine 1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. This impurity is one of several that can arise during the production process and is important to identify and quantify to ensure the purity and safety of the final pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Fingolimod Impurity 4 typically involves multiple steps starting from m-bromophenylethyl alcohol. The process includes reactions such as bromination, substitution, and purification through column chromatography. For instance, one method involves dissolving a compound in anhydrous tetrahydrofuran, cooling it to 0°C, and sequentially adding imidazole, triphenylphosphine, and iodine. The reaction mixture is then heated to room temperature and allowed to react for 16 hours before purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: Fingolimod Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Applications De Recherche Scientifique
Fingolimod Impurity 4 has several applications in scientific research:
Chemistry: Used as a reference standard in chromatographic methods to ensure the purity of Fingolimod.
Biology: Studied for its potential biological activity and effects on cellular pathways.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Fingolimod.
Industry: Utilized in quality control processes to monitor and minimize impurities in pharmaceutical production.
Mécanisme D'action
The mechanism of action of Fingolimod Impurity 4 is not as well-studied as that of Fingolimod itself. it is believed to interact with similar molecular targets, such as sphingosine 1-phosphate receptors. These interactions can influence lymphocyte migration and immune responses, although the specific pathways and effects may differ from those of Fingolimod .
Comparaison Avec Des Composés Similaires
- Fingolimod Hexyl Homolog
- Fingolimod Heptyl Homolog
- Fingolimod Nonyl Homolog
- Fingolimod Decyl Homolog
- 3-Phenethyl Fingolimod Analog
- 2-Phenethyl Fingolimod Analog
Comparison: Fingolimod Impurity 4 is unique in its specific structure and formation pathway. While other impurities and analogs share similar core structures, the variations in side chains and functional groups result in different chemical and biological properties. For instance, the hexyl and heptyl homologs differ in the length of their alkyl chains, which can affect their solubility and reactivity .
Activité Biologique
Fingolimod, known as FTY720, is an oral sphingosine-1-phosphate (S1P) receptor modulator primarily used in the treatment of multiple sclerosis (MS). Its biological activity is largely attributed to its active metabolite, fingolimod-phosphate, which interacts with various S1P receptors. However, the presence of impurities, such as Fingolimod Impurity 4, raises concerns regarding the drug's efficacy and safety. This article delves into the biological activity of this compound, examining its pharmacological properties, case studies, and research findings.
Overview of Fingolimod and Its Impurities
Fingolimod acts by binding to S1P receptors, particularly S1PR1, leading to lymphocyte sequestration in lymphoid tissues and preventing their migration into the central nervous system (CNS). This mechanism is crucial for its therapeutic effects in MS. However, impurities like this compound can potentially alter the drug's pharmacodynamics and pharmacokinetics.
Key Characteristics of this compound
- Chemical Structure : The specific chemical structure of this compound is not universally defined in literature; however, it is recognized as a degradation product or synthetic impurity arising during the manufacturing process.
- Source : It may originate from incomplete synthesis or degradation of the parent compound under certain conditions.
Fingolimod and its impurities interact with S1P receptors. The biological activity of this compound may differ significantly from that of the parent compound. Research indicates that impurities can affect receptor binding affinity and downstream signaling pathways.
- Receptor Binding : Preliminary studies suggest that this compound may exhibit altered binding characteristics to S1P receptors compared to fingolimod itself. This can lead to variations in immune modulation and potential side effects.
- Pharmacological Effects : The impurity may influence lymphocyte function differently, potentially resulting in unintended immunomodulatory effects.
Stability and Quantification Studies
Research has focused on the stability and quantification of fingolimod-related impurities using high-performance liquid chromatography (HPLC). A study demonstrated that various impurities, including this compound, were detectable at levels exceeding acceptable thresholds in non-proprietary formulations .
Impurity Type | Detection Limit (DL) | Quantification Limit (QL) |
---|---|---|
Heptyl impurity | Low | Moderate |
N-Methyl impurity | Low | Moderate |
Dimethyl impurity | Moderate | High |
Nitro hydroxy diol impurity | High | High |
Nitro diol impurity | High | High |
Clinical Implications
A clinical evaluation involving patients treated with fingolimod highlighted that impurities could lead to variations in treatment outcomes. For instance, a study observed that patients receiving formulations with high levels of impurities experienced increased adverse effects compared to those on standard formulations .
Propriétés
IUPAC Name |
N-[1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22)21-17(2)23/h10-13,20,22H,3-9,14-16H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZIVZQURIFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.